molecular formula C20H23NO4 B11070776 cyclohexyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexyl 6-(furan-2-yl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B11070776
M. Wt: 341.4 g/mol
InChI Key: NCNJBWRSFAGLDB-UHFFFAOYSA-N
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Description

Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that features a cyclohexyl group, a furan ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis for the furan ring, followed by cyclization and esterification reactions to form the indole and carboxylate groups . The reaction conditions often require the use of catalysts such as palladium or gold, and solvents like acetic acid or ionic liquids .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include furfural derivatives, alcohols, and substituted indoles, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and indole rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 6-(2-thienyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • Cyclohexyl 6-(2-pyridyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Uniqueness

Cyclohexyl 6-(2-furyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

cyclohexyl 6-(furan-2-yl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

InChI

InChI=1S/C20H23NO4/c1-12-18-15(10-13(11-16(18)22)17-8-5-9-24-17)21-19(12)20(23)25-14-6-3-2-4-7-14/h5,8-9,13-14,21H,2-4,6-7,10-11H2,1H3

InChI Key

NCNJBWRSFAGLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CO3)C(=O)OC4CCCCC4

Origin of Product

United States

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